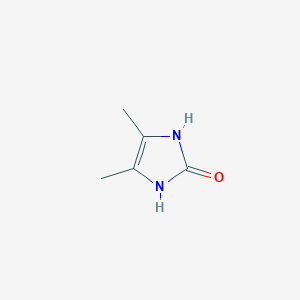

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Beschreibung

Significance of Imidazolone (B8795221) Scaffolds in Modern Chemical and Biological Sciences

The imidazolone ring system, a core component of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, is a "privileged scaffold" in medicinal chemistry. Its significance stems from the versatile biological activities exhibited by its derivatives. The unique electronic characteristics of the nitrogen-rich five-membered ring allow it to readily interact with a multitude of biological targets like enzymes and receptors. nih.gov This capacity for interaction has led to the development of imidazolone-based compounds with a wide array of therapeutic applications.

The structural features of these compounds enable multiple drug-ligand interactions through mechanisms such as hydrogen bonding and hydrophobic forces. nih.gov Consequently, imidazolone derivatives have been instrumental in creating agents to combat a variety of conditions, including cancer, microbial infections (bacterial and fungal), inflammation, and viral diseases. mdpi.com The broad spectrum of bioactivities is a testament to the scaffold's importance in drug discovery and development. mdpi.com For instance, research has demonstrated the potential of specific imidazolone derivatives as inhibitors of enzymes like EGFR kinase, which is significant in cancer therapy. rsc.orgnih.gov

| Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology nih.govmdpi.com |

| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases nih.govmdpi.com |

| Anti-inflammatory | Immunology/Pain Management nih.govmdpi.com |

| Antiviral | Infectious Diseases mdpi.com |

| Anthelmintic | Infectious Diseases longdom.org |

| Anticonvulsant | Neurology longdom.org |

| Analgesic | Pain Management longdom.org |

Historical Context and Evolution of Research on 1,3-Dihydro-2H-imidazol-2-one Derivatives

The journey of imidazole (B134444) chemistry began in 1858 when its parent compound was first synthesized. longdom.org Initially known as glyoxaline, this five-membered heterocyclic compound laid the groundwork for a vast area of research. longdom.org Over the decades, scientific inquiry has shifted from understanding the fundamental chemical properties of these structures to harnessing their potential in various applications, most notably in medicine.

The research into 1,3-dihydro-2H-imidazol-2-one, also known as ethyleneurea, and its derivatives has been extensive. Early synthetic methods were established, and over time, more sophisticated and efficient routes have been developed, such as the carbonylation of diamines, to produce these valuable compounds. researchgate.net The evolution of this research has been marked by a transition towards exploring the pharmacological properties of increasingly complex derivatives. researchgate.net This has involved creating libraries of substituted imidazolones to study how different functional groups affect their biological activity. The synthesis of fused-ring systems, such as benzimidazolones, and their subsequent functionalization has also been a significant area of investigation, leading to the discovery of novel compounds with potential as high-energy materials or pharmaceuticals. nih.govresearchgate.net

Scope and Research Trajectories for this compound

While much of the cutting-edge research focuses on complex, highly functionalized imidazolone derivatives, the role of simpler structures like this compound remains crucial. This specific compound, with its simple dimethyl substitution, serves as a valuable tool in several research domains.

Current and Future Research Directions:

Synthetic Intermediate: Its structure makes it a useful starting material or intermediate for the synthesis of more complex molecules. prepchem.com The methyl groups provide specific steric and electronic properties that can be exploited in multi-step synthetic pathways.

Scaffold for New Derivatives: It can act as a basic scaffold for further functionalization. Researchers can build upon this simple core to design new libraries of compounds, exploring how additional substitutions at other positions influence biological activity. This is a key strategy in the rational design of new therapeutic agents. nih.gov

Fundamental Studies: As a simple, well-defined molecule, it is an excellent candidate for fundamental chemical and biological studies. It can be used to investigate reaction mechanisms, study the basic binding interactions of the imidazolone ring with biological targets, or serve as a reference compound in comparative activity studies.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, understanding how the structure of a molecule relates to its activity is paramount. By comparing the biological effects of this compound with unsubstituted or differently substituted imidazolones, researchers can elucidate the specific contribution of the methyl groups at the 4 and 5 positions to a particular biological effect.

The future trajectory for compounds like this compound is tied to the broader goals of heterocyclic and medicinal chemistry. As the demand for novel drugs with high efficacy and selectivity continues to grow, the systematic exploration of even the simplest scaffolds will remain a vital component of the discovery process. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKFAGHOOSDGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427935 | |

| Record name | 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-89-5 | |

| Record name | 1,3-Dihydro-4,5-dimethyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4,5 Dimethyl 1,3 Dihydro 2h Imidazol 2 One and Its Analogues

Established Synthetic Routes for 1,3-Dihydro-2H-imidazol-2-one Frameworks

The construction of the 1,3-dihydro-2H-imidazol-2-one scaffold, also known as an imidazolidin-2-one or a five-membered cyclic urea (B33335), is a fundamental objective in heterocyclic chemistry. Traditional routes often rely on the reaction of a 1,2-diamine with a carbonylating agent. google.comresearchgate.net Over the years, the field has evolved to include more atom-economical and efficient methods, such as catalytic carbonylations, intramolecular cyclizations of functionalized ureas, and convergent multi-component reactions. researchgate.nettandfonline.comthieme-connect.com These methods provide access to a wide array of substituted imidazolones, enabling the systematic exploration of their chemical and biological properties.

Cyclization reactions represent the most direct and widely employed strategy for synthesizing the 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one ring system. These methods involve the formation of the heterocyclic ring from an acyclic precursor that already contains the necessary carbon and nitrogen atoms. The key step is the intramolecular bond formation that closes the ring, which can be promoted by various reagents and catalysts.

The carbonylation of 1,2-diamines is a cornerstone for the synthesis of cyclic ureas. researchgate.net For the specific synthesis of this compound, the precursor would be 2,3-diaminobutane. This diamine is reacted with a one-carbon (C1) carbonyl source, which acts as the electrophile to form the urea moiety and induce cyclization. A variety of carbonylating agents have been utilized, each with distinct advantages and reaction conditions.

Common carbonyl sources include phosgene (B1210022) and its derivatives, urea, and carbon dioxide (CO₂). google.comrsc.org The reaction with phosgene is highly efficient but involves a toxic gas. Urea offers a safer alternative, releasing ammonia (B1221849) as a byproduct upon heating with the diamine. google.com More recently, the use of CO₂ as a green, renewable, and non-toxic C1 source has gained prominence. rsc.org These reactions are often facilitated by catalysts, such as cerium oxide (CeO₂), which has been shown to be effective for the direct synthesis of cyclic ureas from CO₂ and diamines. rsc.org

| Carbonyl Source | Typical Catalyst/Conditions | Byproduct(s) | Reference |

| Phosgene (COCl₂) | Base (e.g., triethylamine) | HCl | google.com |

| Urea (CO(NH₂)₂) | Heat (120-200°C) | Ammonia (NH₃) | google.com |

| Carbon Dioxide (CO₂) | CeO₂ catalyst, 2-propanol, heat | Water (H₂O) | rsc.org |

| Diethyl Carbonate | Base | Ethanol | N/A |

Base-catalyzed cyclization provides a powerful and often metal-free approach to imidazolones, particularly from N-alkenyl or N-alkynyl urea precursors. google.comacs.orgacs.org A prominent example is the intramolecular hydroamidation of propargylic ureas. researchgate.netnih.gov In this methodology, a suitably substituted propargyl urea undergoes a base-mediated ring closure.

The reaction is highly regioselective, favoring the 5-exo-dig cyclization to form the five-membered imidazolone (B8795221) ring. acs.org Strong, non-nucleophilic organic bases, such as the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be exceptionally effective catalysts, enabling the reaction to proceed under mild, ambient conditions with very short reaction times. acs.orgnih.gov Mechanistic studies suggest that the reaction can proceed through a base-mediated isomerization of the propargyl urea to an allenamide intermediate, which then undergoes cyclization. acs.orgnih.gov

| Precursor Type | Base Catalyst | Key Features | Reference(s) |

| Propargylic Ureas | BEMP | Organo-catalyzed, ambient temperature, rapid reaction (minutes) | acs.org, nih.gov |

| N-monosubstituted-N'-propargyl ureas | Alkali Metal Hydroxides/Alkoxides | Rearrangement with double-bond isomerization | google.com |

| N-Alkenyl Ureas | t-BuOK | Aza-Michael addition sequence | thieme-connect.com |

Transition metal catalysis offers a versatile and efficient platform for constructing the imidazolone framework, often under mild conditions and with high functional group tolerance. thieme-connect.comacs.org Various metals, including silver, ruthenium, and copper, have been employed to catalyze the cyclization of unsaturated urea derivatives.

For instance, silver(I) catalysts are effective in promoting the cycloisomerization of in-situ-formed propargylic ureas. acs.org Ruthenium pincer complexes have been used for the synthesis of cyclic ureas directly from diamines and methanol (B129727), where methanol serves as the C1 source in a highly atom-economical process that produces hydrogen gas as the only byproduct. acs.org Other strategies include a sequential cross-metathesis/aza-Michael addition catalyzed by a Hoveyda–Grubbs ruthenium catalyst to form cyclic ureas from α,β-unsaturated carbonyl compounds. thieme-connect.com These metal-catalyzed routes provide valuable alternatives to traditional methods, enabling the synthesis of complex and highly functionalized imidazolone analogues. acs.org

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials. tandfonline.com This approach is prized for its efficiency, step-economy, and ability to rapidly generate molecular diversity.

For the synthesis of the 1,3-dihydro-2H-imidazol-2-one framework and its analogues, several MCRs have been developed. A notable example involves the reaction between an aldehyde, a primary amine, and an isocyanide bearing an acidic α-proton, which can yield highly substituted 2-imidazolines that may be subsequently oxidized or exist in equilibrium with imidazolone tautomers. acs.org Another powerful MCR is the Biginelli reaction, which, while classically used for dihydropyrimidinones, has been adapted for the synthesis of related heterocyclic structures. nih.gov These one-pot procedures streamline the synthetic process, avoiding the isolation of intermediates and reducing waste, making them attractive for library synthesis and drug discovery. tandfonline.comacs.org

Imidazole (B134444) N-oxides have emerged as versatile intermediates for the synthesis of various imidazole derivatives, including imidazolones. nih.govresearchgate.netnih.gov These precursors can undergo a range of transformations, leveraging the unique reactivity imparted by the N-oxide functionality.

One synthetic strategy involves the deoxygenative reaction of 2-unsubstituted imidazole N-oxides with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate. nih.gov This can proceed through a [3+2] cycloaddition pathway where the imidazole N-oxide acts as a 1,3-dipole. The initially formed cycloadduct can then rearrange to yield functionalized imidazole derivatives which can be precursors to or isomers of imidazolones. nih.govresearchgate.net Other transformations include nucleophilic substitution reactions at the C-5 position of the imidazole N-oxide ring, which allow for the introduction of various functional groups prior to subsequent ring modification or rearrangement into an imidazolone system. nih.gov These methods provide novel entry points to the imidazolone scaffold, often yielding substitution patterns that are not readily accessible through more traditional cyclization routes. rsc.orgmdpi.com

Cyclization Reactions in the Synthesis of this compound

Reaction Mechanism Elucidation in the Formation of this compound

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and its analogues. The formation pathways are often complex, involving several intermediates and transition states that can be influenced by catalysts and reaction conditions.

Mechanistic studies, including quantum chemistry calculations, have shed light on the transient species involved in the formation of the imidazol-2-one ring. nih.gov In acid-catalyzed reactions, such as the cyclization of urea derivatives, the mechanism can proceed through multiple concurrent pathways involving distinct intermediates and transition states.

One proposed mechanism involves an acid-promoted elimination of a leaving group (e.g., methanol) to form an iminium cation (B) . nih.gov This highly reactive intermediate can then follow different paths. One path involves a direct reaction with a nucleophile, proceeding through a transition state (TS2) to form an intermediate which, after deprotonation, yields the final product. nih.gov An alternative pathway involves the iminium cation (B) undergoing deprotonation-protonation steps to form an isomeric cation (D) via an imidazoline-2-one (C) intermediate. This second cation (D) then reacts with the nucleophile via a different transition state (TS3) . nih.gov Computational studies have shown that the relative energies of these transition states and intermediates can determine the regioselectivity of the reaction. nih.gov

In other synthetic routes, different key intermediates have been proposed:

Isocyanate intermediate : In the carbonylation of 1,2-benzenediamines with CO2 catalyzed by an ionic liquid, the mechanism is thought to involve dehydration of a carbamate (B1207046) species to form an isocyanate, which then undergoes intramolecular nucleophilic attack by the second amino group to form the cyclic urea. mdpi.com

Selenocarbamate species : During the oxidative carbonylation of N,N′-dialkylethylenediamines with CO and O2 catalyzed by selenium, the process is believed to occur through the formation of a selenolate intermediate, which then undergoes CO insertion to yield a selenocarbamate species. mdpi.com

Allenamide intermediate : For the intramolecular hydroamidation of propargylic ureas, DFT studies suggest that a base-mediated isomerization of the starting material to an allenamide intermediate is the most feasible reaction pathway leading to the formation of imidazol-2-ones. researchgate.net

These examples highlight the diversity of intermediates that can be involved, depending on the specific reactants and catalytic system employed.

Catalysts and reaction conditions play a pivotal role in directing the reaction towards the desired product, often by lowering the activation energy of a specific pathway or by preventing side reactions.

Catalysts: A wide array of catalysts have been developed for the synthesis of imidazol-2-ones.

Acid Catalysts: Brønsted acids like trifluoroacetic acid (TFA) are used to promote cyclization reactions. nih.gov The concentration of the acid can be a critical factor; for instance, decreasing the amount of TFA has been shown to improve the regioselectivity in the synthesis of 4-substituted imidazolidin-2-ones by disfavoring the formation of the 5-substituted isomer. nih.gov

Metal Catalysts: Transition metal catalysts are widely used, particularly for carbonylation reactions. Copper(II) nitrate (B79036) (Cu(NO₃)₂) has been used to catalyze the reaction of 1,2-diamines with dialkyl carbonates, where it is believed to activate the carbonyl group. mdpi.com Cerium(IV) oxide (CeO₂) is effective for the carbonylation of aliphatic 1,2-diamines with CO₂, while indium-based catalysts have been employed for the more challenging carbonylation of 1,2-benzenediamines. mdpi.com

Organocatalysts: Non-metal catalysts offer a sustainable alternative. The phosphazene base BEMP has been identified as a highly effective organo-catalyst for the intramolecular hydroamidation of propargylic ureas, outperforming guanidine (B92328) and amidine bases. researchgate.net Ionic liquids, such as [DBUH][OAc], can act as bifunctional catalysts, activating both the diamine and CO₂ in carbonylation reactions. mdpi.com

Reaction Conditions: Parameters such as solvent, temperature, and pressure significantly influence the reaction outcome.

Solvent: The choice of solvent can affect catalyst activity and product solubility. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been efficiently catalyzed by a nanostructured molten salt under solvent-free conditions, highlighting an environmentally friendly approach. rsc.org

Temperature and Time: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields. semanticscholar.org Optimization studies often involve screening various temperatures to find the ideal balance between reaction rate and selectivity. nih.gov For the BEMP-catalyzed hydroamidation, reactions can be completed in as little as one minute at room temperature. researchgate.net

Pressure: In reactions involving gaseous reagents like CO₂, pressure is a key variable. The synthesis of benzimidazolidin-2-one from N,N′-bis(trimethylsilyl)benzene-1,2-diamine and CO₂ is conducted under 3 atm of pressure, while other protocols have used pressures as high as 90 atm. mdpi.com

The interplay between the catalyst and reaction conditions is essential for controlling the reaction pathway and achieving high selectivity for the desired product.

Regioselective Synthesis Strategies for Substituted 1,3-Dihydro-2H-imidazol-2-one Derivatives

Regioselectivity, the control over the position of substitution on the heterocyclic ring, is a significant challenge in the synthesis of complex imidazol-2-one derivatives. Several strategies have been developed to achieve high regioselectivity.

A notable example is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. nih.gov This method produces 4-substituted imidazolidin-2-ones with excellent regioselectivity. The selectivity is rationalized by quantum chemistry calculations which show a lower energy for the transition state leading to the 4-substituted product compared to the 5-substituted alternative. nih.gov Critically, the amount of acid catalyst was found to directly influence the regiochemical outcome, with lower catalyst loading favoring the formation of the single 4-substituted regioisomer. nih.gov

Another strategy involves the modification of an existing imidazol-2-one core. The acylation of 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one, for instance, shows surprisingly high regioselectivity, affording N-1 monoacylimidazolones. researchgate.net Similarly, the SNAr reaction between 7-chloro-4,6-dinitrobenzofuroxan and imidazol-2-ones results in the exclusive formation of the C⁴ regioisomer. researchgate.net

The choice of reactants and the reaction mechanism are fundamental to controlling regioselectivity. In the synthesis of substituted 1,2,3-triazoles, a related class of heterocycles, the reaction conditions determine which nitrogen atom undergoes substitution. Alkylation tends to occur at one position, while Chan-Lam arylation with boronic acids leads to substitution at a different nitrogen atom, providing single isomers in high yields. nih.gov These principles of controlling reaction pathways through specific reagents and catalysts are directly applicable to the regioselective synthesis of imidazol-2-one derivatives.

Optimization Strategies for Synthetic Yields and Purity of this compound

Maximizing the yield and purity of this compound and its analogues requires careful optimization of the synthetic protocol. This often involves a systematic variation of reaction parameters to identify the most efficient and clean conditions.

A common approach is the screening of different catalysts. In the synthesis of a new series of tri/tetrasubstituted imidazoles, various catalysts were tested, including acetic acid, L-proline, and ytterbium(III) triflate, to determine the most effective one for the model reaction. semanticscholar.org

The reaction medium is another critical factor. Optimization studies frequently compare different solvents and may also explore solvent-free conditions. For the synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles, solvents such as ethanol, methanol, water, and acetonitrile (B52724) were evaluated, alongside solvent-free conditions, with the latter providing the best yield in the model reaction. semanticscholar.org

Temperature and reaction time are intrinsically linked. Microwave irradiation is often employed as a tool to accelerate reactions and improve yields. The optimization table below, adapted from a study on a related imidazole synthesis, illustrates a typical matrix of parameters varied to find the optimal conditions. semanticscholar.org

Table 1: Optimization of Reaction Conditions for a Model Imidazole Synthesis

| Entry | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | AcOH | EtOH | 60 | 45 |

| 2 | L-proline | EtOH | 60 | 52 |

| 3 | Yb(OTf)₃ | EtOH | 60 | 60 |

| 4 | Yb(OTf)₃ | MeOH | 60 | 55 |

| 5 | Yb(OTf)₃ | H₂O | 60 | 40 |

| 6 | Yb(OTf)₃ | ACN | 60 | 58 |

| 7 | Yb(OTf)₃ | Solvent-free | 20 | 75 |

| 8 | None | Solvent-free | 60 | Trace |

Purity is enhanced by improving the selectivity of the reaction. As mentioned previously, reducing the catalyst concentration in the synthesis of 4-(het)arylimidazoldin-2-ones led to improved regioselectivity, effectively increasing the purity of the desired isomer. nih.gov The final purity is also dependent on the work-up and purification procedures, which may include precipitation, washing, and recrystallization from appropriate solvents to isolate the target compound. prepchem.com

Chemical Reactivity and Transformation Pathways of 4,5 Dimethyl 1,3 Dihydro 2h Imidazol 2 One

Electrophilic Substitution Reactions on the Imidazolone (B8795221) Ring System

The imidazolone ring, while containing electron-donating nitrogen atoms, is generally considered an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the reactivity is modulated by the presence of the carbonyl group, which can deactivate the ring towards certain electrophilic substitutions.

Common electrophilic substitution reactions applicable to such heterocyclic systems include halogenation, nitration, and sulfonation. For instance, nitration of related 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives with a mixture of nitric and sulfuric acid has been shown to yield mono- and dinitro-substituted products, demonstrating the feasibility of introducing electrophiles onto the ring system. numberanalytics.com The conditions for these reactions, however, need to be carefully controlled to avoid degradation of the starting material.

The position of electrophilic attack on the 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one ring is influenced by the directing effects of the substituents. The two nitrogen atoms and the methyl groups are activating and ortho-, para-directing, while the carbonyl group is deactivating and meta-directing. In the case of imidazole (B134444) itself, electrophilic substitution is favored at the 4 or 5-position due to the formation of a more stable resonance hybrid intermediate. fkit.hr For the title compound, the 4 and 5 positions are already substituted with methyl groups, which would likely direct incoming electrophiles to the nitrogen atoms or potentially lead to substitution on the methyl groups under certain conditions.

Nucleophilic Attack and Ring-Opening Pathways

The carbonyl carbon of the imidazolone ring is an electrophilic center and is susceptible to nucleophilic attack. This can lead to a variety of reactions, including addition and ring-opening pathways. The stability of the five-membered ring makes it generally resistant to cleavage, but under forcing conditions or with strong nucleophiles, ring-opening can occur.

Hydrolysis, a common nucleophilic reaction, can lead to the cleavage of the amide bonds within the urea (B33335) moiety, ultimately resulting in the formation of a diamine precursor. The kinetics of hydrolysis of cyclic ureas can be influenced by pH and the presence of catalysts. fkit.hrnih.govsci-hub.senih.gov For example, the hydrolysis of ureas can be catalyzed by palladium(II) complexes, proceeding through the formation of a carbamic acid intermediate. nih.gov

Other nucleophiles, such as alcohols, can also induce ring-opening of activated imidazolone systems. For instance, imidazolone-activated donor-acceptor cyclopropanes have been shown to undergo alcohol-assisted ring-opening in the presence of an acid catalyst. rsc.orgquora.com Aminolysis, the reaction with amines, can also lead to ring-opened products or the formation of new heterocyclic systems.

| Nucleophile | Reaction Conditions | Outcome | Reference |

| Water (Hydrolysis) | Acidic or basic conditions, metal catalysts | Ring-opening to form diamine precursors | fkit.hrnih.govsci-hub.senih.gov |

| Alcohols | Acid catalysis, activated substrates | Ring-opening | rsc.orgquora.com |

| Amines (Aminolysis) | Varies | Ring-opening or formation of new heterocycles | researchgate.net |

Oxidation Reactions of this compound

The this compound molecule possesses sites that are susceptible to oxidation. The nitrogen atoms and the carbon-hydrogen bonds of the methyl groups can be targeted by various oxidizing agents. The oxidation of the cyclic urea core can lead to the formation of more highly oxidized heterocyclic systems.

The electrochemical oxidation of related 2H-imidazole N-oxides has been studied, indicating that the imidazole ring system can undergo oxidation to form radical cations. researchgate.net While specific studies on the oxidation of this compound are not abundant, the general principles of cyclic urea oxidation suggest that reagents like peroxides or catalytic systems involving transition metals could lead to the formation of corresponding imidazolin-2-one-N-oxides or other oxidized derivatives. The oxidation of the urea moiety itself is a key reaction in applications such as urea fuel cells, where it is electrochemically oxidized to nitrogen and carbon dioxide. nih.gov

Reduction Pathways of this compound

The carbonyl group of the imidazolone ring can be reduced to a methylene (B1212753) group, and the double bond within the ring can be hydrogenated. Common reducing agents for carbonyl groups include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

The reduction of cyclic ureas with LiAlH₄ has been reported to yield the corresponding cyclic diamines. acs.org For instance, the reduction of urea-derived dihydropyrimidinones with LiAlH₄ resulted in hydrogenolysis products. rsc.org NaBH₄ is a milder reducing agent and its ability to reduce the carbonyl of this compound would depend on the specific reaction conditions. numberanalytics.comlibretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com

Catalytic hydrogenation is another important reduction method. The asymmetric hydrogenation of N-Boc-protected imidazoles to chiral imidazolines has been achieved using a chiral ruthenium catalyst, demonstrating that the double bond in the imidazole ring can be selectively reduced. acs.org Catalytic transfer hydrogenation, using a hydrogen donor in the presence of a transition metal catalyst, is also a viable method for the reduction of related heterocyclic systems. rsc.orgrsc.orgresearchgate.net

| Reducing Agent/Method | Substrate Type | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Cyclic ureas, dihydropyrimidinones | Cyclic diamines, hydrogenolysis products | acs.orgrsc.org |

| Sodium Borohydride (NaBH₄) | Aldehydes, ketones (general) | Alcohols | numberanalytics.comlibretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com |

| Catalytic Hydrogenation (e.g., Ru catalyst) | N-Boc-imidazoles | Chiral imidazolines | acs.org |

| Catalytic Transfer Hydrogenation | Aldehydes, ketones, azobenzenes | Alcohols, amines | rsc.orgrsc.orgresearchgate.net |

Functionalization at Nitrogen and Carbon Positions of the Imidazolone Core

The nitrogen and carbon atoms of the this compound core can be functionalized to introduce a variety of substituents, allowing for the synthesis of a diverse range of derivatives.

N-Functionalization: The nitrogen atoms of the imidazolone ring are nucleophilic and can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation can be carried out using acyl chlorides or anhydrides. These reactions provide a straightforward route to N-substituted imidazolones. For example, a series of N-acyl derivatives of a related imidazolone were synthesized by reacting its monosodium salt with various anhydrides. researchgate.net

C-Functionalization: Functionalization at the carbon positions of the imidazolone ring, particularly at the methyl groups, can be more challenging. However, methods such as C-H activation or lithiation can be employed. Direct C-H functionalization of an imidazolinone has been achieved using a palladium catalyst, enabling the coupling with aryl iodides. nih.gov Lithiation of the imidazole ring at the C4 position has also been reported for imidazol-2-ylidene-boranes, with the resulting organolithium species being trapped by various electrophiles. libretexts.org

| Position | Reaction Type | Reagents | Outcome | Reference |

| Nitrogen | N-Alkylation | Alkyl halides, base | N-Alkyl imidazolones | researchgate.net |

| Nitrogen | N-Acylation | Acyl chlorides, anhydrides | N-Acyl imidazolones | researchgate.net |

| Carbon | C-H Activation | Pd(OAc)₂, NaOAc | C-Aryl imidazolinones | nih.gov |

| Carbon | Lithiation | n-Butyllithium, electrophile | C-Functionalized imidazol-2-ylidene-boranes | libretexts.org |

Tautomerism and Isomerization Phenomena in 1,3-Dihydro-2H-imidazol-2-one Derivatives

Derivatives of 1,3-dihydro-2H-imidazol-2-one can exhibit tautomerism, a phenomenon where isomers are in dynamic equilibrium through the migration of a proton. The most relevant form of tautomerism for this system is keto-enol tautomerism, where the imidazolone (keto form) can exist in equilibrium with its corresponding hydroxyimidazole (enol form).

Computational studies on the tautomerization of a related compound, 4,5-dimethyl-2-(2'-hydroxyphenyl)imidazole, in aqueous solution have shown that both keto and enol forms can coexist, with the keto form being slightly more stable. researchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. mdpi.commasterorganicchemistry.com The enol form possesses a hydroxyl group and a fully aromatic imidazole ring, which can affect its reactivity and spectroscopic properties compared to the keto form.

In addition to keto-enol tautomerism, amide-imidol tautomerism, a characteristic of the urea moiety, can also occur. This involves the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in an iminol form. The position of this equilibrium is generally heavily shifted towards the amide form for simple ureas.

Isomerization in substituted 1,3-dihydro-2H-imidazol-2-one derivatives can also involve the migration of substituents or changes in stereochemistry, depending on the nature of the substituents and the reaction conditions.

Biological Activity Spectrum and Mechanistic Elucidation of 4,5 Dimethyl 1,3 Dihydro 2h Imidazol 2 One Derivatives

Antimicrobial Activities

The antimicrobial potential of imidazole-containing compounds is well-documented. However, specific studies on the antibacterial and antifungal efficacy of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one derivatives are not widely available. Research on related imidazolidine (B613845) structures provides some insight into their potential antimicrobial profiles.

Antibacterial Efficacy and Spectrum of Activity

Studies on various substituted imidazolidine derivatives have demonstrated a range of antibacterial activities. For instance, certain 4-substituted-imidazolidine derivatives have been evaluated for their action against both Gram-positive and Gram-negative bacteria. Two compounds, 4-(1,3-bis(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline (B41778) and 4-(1,3-bis(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline, showed notable antibacterial effects. nih.gov Specifically, one of these compounds exhibited good activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml, and significant activity against S. aureus and P. aeruginosa with an MIC of 25 μg/ml. nih.gov

Similarly, a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives have been synthesized and tested for their antibacterial properties. nih.gov These compounds, featuring various halogenated and alkylated aromatic substituents, showed significant activity, with one of the most effective compounds being 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one. nih.gov The MIC values for this compound ranged from 0.12 to 0.98 μg/mL against the tested bacterial strains. nih.gov Another study on 5-imino-4-thioxoimidazolidin-2-one derivatives reported significant antimicrobial activity against B. subtilis and K. pneumonia. researchgate.net

Table 1: Antibacterial Activity of Selected Imidazolidine Derivatives

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 4-(1,3-bis(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | E. coli | 12.5 |

| 4-(1,3-bis(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | S. aureus | 25 |

| 4-(1,3-bis(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | P. aeruginosa | 25 |

Note: This table is populated with data from related imidazolidine structures, not specifically this compound derivatives, due to a lack of available data for the latter.

Antifungal Properties

The antifungal potential of imidazolidinone derivatives has also been a subject of investigation. In the same study of 4-substituted-imidazolidines, the two active compounds mentioned above also displayed antifungal activity. nih.gov One of the derivatives showed good action against C. albicans with an MIC of 12.5 μg/ml and significant activity against A. niger with an MIC of 25 μg/ml. nih.gov

Furthermore, the synthesized 5-imino-4-thioxoimidazolidin-2-one derivatives were evaluated for their antifungal activity, with some showing significant effects against C. albicans. researchgate.net The most promising antimicrobial activity in a related study was observed for 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one. nih.gov

Anticancer Potential and Cell Cycle Modulation

The exploration of novel anticancer agents has led to the investigation of various heterocyclic scaffolds, including imidazolidinones. While direct evidence for this compound derivatives is lacking, studies on related structures provide a foundation for their potential in this area.

Induction of Apoptosis in Cancer Cell Lines

A series of novel imidazolidin-4-one (B167674) derivatives have been synthesized and evaluated for their anticancer activity, with a particular focus on their ability to induce apoptosis. nih.gov One compound from this series, designated as 9r, demonstrated significant anticancer activity in colorectal cancer cell lines HCT116 and SW620. nih.gov Further investigation revealed that compound 9r induces apoptosis in these cancer cells. nih.gov The apoptotic process was found to be triggered by the production of reactive oxygen species (ROS). nih.gov

Table 2: Anticancer Activity of Imidazolidin-4-one Derivative 9r

| Cell Line | Activity |

|---|---|

| HCT116 (Colorectal Cancer) | Induces apoptosis |

Note: This table is based on research on imidazolidin-4-one derivatives, as specific data for this compound derivatives is not available.

Modulation of Key Signaling Pathways in Oncogenesis

The anticancer mechanism of the aforementioned imidazolidin-4-one derivative 9r was further elucidated, showing its involvement in modulating key signaling pathways. The study found that the elevated generation of ROS activated the c-Jun N-terminal kinase (JNK) pathway, which in turn accelerated the process of apoptosis. nih.gov The use of an antioxidant, N-acetylcysteine (NAC), was shown to suppress the compound-induced ROS production, subsequent JNK pathway activation, and apoptosis, confirming the mode of action. nih.gov This suggests that imidazolidinone scaffolds can exert their anticancer effects by inducing ROS-mediated apoptosis. nih.gov

Enzyme Inhibition Studies

The ability of imidazole-containing compounds to act as enzyme inhibitors is a key area of pharmaceutical research. While specific enzyme inhibition studies on this compound derivatives are not readily found in the literature, research on related diimidazole analogues provides some insights into potential targets.

A study on diimidazole analogues, designed to inhibit Proprotein convertase subtilisin/kexin 9 (PCSK9), also investigated their ability to modulate 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoAR) activity. nih.gov Several of these diimidazole derivatives were found to inhibit HMG-CoAR in a dose-dependent manner. nih.gov For example, compounds Dim2, Dim16, Dim21, and Dim22 inhibited the enzyme with IC₅₀ values of 40.48 ± 15.24, 146.8 ± 75.09, 38.4 ± 12.71, and 36.21 ± 5.98 μM, respectively. nih.gov

Table 3: HMG-CoAR Inhibitory Activity of Diimidazole Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| Dim2 | 40.48 ± 15.24 |

| Dim16 | 146.8 ± 75.09 |

| Dim21 | 38.4 ± 12.71 |

Note: This data pertains to diimidazole analogues and is included to illustrate the potential enzyme inhibitory activity of imidazole-containing structures, in the absence of specific data for this compound derivatives.

Inhibition of Lipoxygenases (e.g., ALOX15) and Anti-inflammatory Implications

While the broader class of imidazole-containing compounds has been investigated for anti-inflammatory properties, specific data on the direct inhibition of lipoxygenases, such as 15-lipoxygenase (ALOX15), by this compound derivatives is not extensively documented in publicly available research. However, the general anti-inflammatory potential of related heterocyclic structures suggests this as a plausible area of activity. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes and other lipid mediators that play a crucial role in inflammatory processes. Inhibition of these enzymes is a recognized strategy for developing anti-inflammatory agents. For instance, a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, with some compounds showing significant activity. nih.gov Although structurally different from this compound, this highlights the potential of imidazole-based scaffolds to interact with lipoxygenase.

The anti-inflammatory implications of inhibiting enzymes like ALOX15 are significant. By reducing the production of pro-inflammatory lipid mediators, such compounds could potentially alleviate the symptoms of various inflammatory conditions. Further investigation is required to specifically assess the lipoxygenase inhibitory activity of this compound derivatives and their subsequent anti-inflammatory effects.

Interaction with Other Enzymatic Targets

Research has shown that imidazolone (B8795221) derivatives can interact with a variety of other enzymatic targets. One notable example is the inhibition of cyclic AMP (cAMP) phosphodiesterase. A study on a series of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones demonstrated their potential as positive inotropic agents through the inhibition of this enzyme. researchgate.net Phosphodiesterases are crucial in regulating intracellular signaling pathways, and their inhibition can lead to a range of physiological effects.

Furthermore, the broader class of imidazole (B134444) derivatives has been shown to inhibit other enzymes. For instance, some imidazole-containing compounds have been found to be inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Additionally, certain fused imidazole derivatives, such as imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazoles, have been reported as potential inhibitors of enzymes like cyclooxygenase and carbonic anhydrase. researchgate.net The imidazole ring is recognized as a key pharmacophore that can interact with biological targets through hydrogen bonding and coordination with metal ions, making it a valuable component in the design of enzyme inhibitors. researchgate.net

Cardiovascular Effects and Receptor Binding (e.g., Imidazoline (B1206853) Receptors)

The cardiovascular effects of compounds related to this compound are often linked to their interaction with imidazoline receptors. dntb.gov.ua These receptors are involved in the central regulation of blood pressure.

Evaluation of I1 Imidazoline Receptor Selectivity

The I1 subtype of imidazoline receptors is a key target for centrally acting antihypertensive drugs. nih.gov Compounds that are selective for I1 imidazoline receptors over α2-adrenergic receptors are of particular interest as they may offer a better side-effect profile. nih.gov While specific selectivity data for this compound derivatives are scarce, research on other imidazoline-containing compounds provides insights. For example, second-generation antihypertensive drugs like moxonidine (B1115) and rilmenidine (B1679337) exhibit a higher affinity for I1 imidazoline receptors compared to α2-adrenoceptors. dntb.gov.ua The development of highly selective I1 ligands is an active area of research.

The table below presents the binding affinities and selectivity ratios for some known imidazoline receptor ligands, illustrating the range of selectivities that can be achieved.

| Compound | I1 Affinity (Ki, nM) | α2-Adrenergic Affinity (Ki, nM) | I1/α2 Selectivity Ratio |

| Clonidine | 4.3 | 1.3 | 3.3 |

| Moxonidine | 4.5 | 180 | 0.025 |

| Rilmenidine | 2.5 | 110 | 0.023 |

| Idazoxan | 0.8 | 2.5 | 0.32 |

This table is for illustrative purposes and includes data for well-characterized imidazoline ligands, not specifically for derivatives of this compound.

Structure-Affinity Relationships at Receptor Sites

The structural features of imidazoline derivatives play a crucial role in their affinity and selectivity for imidazoline and adrenergic receptors. Studies on various imidazoline-containing compounds have established some general structure-activity relationships (SAR). For instance, the nature and position of substituents on the aromatic ring connected to the imidazoline core can significantly influence binding affinity. nih.gov

Conformational restrictions on the molecule can also enhance selectivity. The discovery of highly selective I2 imidazoline receptor ligands like tracizoline (B1236551) and benazoline was achieved through such structural modifications. nih.gov These studies have identified key structural elements that govern affinity and selectivity, providing a framework for the design of new ligands. nih.gov However, specific SAR studies focused on this compound derivatives are needed to delineate the precise structural requirements for optimal interaction with imidazoline receptors.

Other Reported Biological Activities of Imidazolone Analogues

Beyond their anti-inflammatory and cardiovascular potential, imidazolone analogues have been reported to exhibit a wide range of other biological activities. These include:

Anticancer Activity: Various imidazolone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.gov

Antimicrobial and Antifungal Activity: The imidazolone scaffold is present in compounds with demonstrated antibacterial and antifungal properties. researchgate.netnih.gov The mechanism of antifungal action for some imidazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes. drugbank.com

Antitubercular Activity: Certain benzimidazolone derivatives have shown activity against Mycobacterium tuberculosis. nih.gov

Enzyme Inhibition: As mentioned earlier, imidazolone derivatives have been found to inhibit various enzymes, including cAMP phosphodiesterase and α-glucosidase. researchgate.netresearchgate.net

Mechanism of Action at the Molecular Level

The mechanism of action of this compound derivatives at the molecular level is dependent on their specific biological target.

For cardiovascular effects mediated by imidazoline receptors, the primary mechanism is the inhibition of sympathetic outflow from the central nervous system. dntb.gov.ua Agonism at I1 imidazoline receptors in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic nerve activity, resulting in decreased blood pressure. researchgate.net At the cellular level, I1 receptor activation can be coupled to signaling pathways involving G-proteins and the production of second messengers. wikipedia.org

In the context of enzymatic inhibition, the imidazole ring can play a crucial role in binding to the active site of an enzyme. It can act as a hydrogen bond donor or acceptor and can coordinate with metal ions present in the enzyme's active site. researchgate.net For example, in the inhibition of fungal CYP51 (a cytochrome P450 enzyme), the imidazole nitrogen is thought to bind to the heme iron, thereby blocking the enzyme's catalytic activity. Molecular docking studies have been employed to understand the binding modes of imidazole derivatives with their target enzymes, revealing key interactions such as hydrophobic interactions and hydrogen bonding that contribute to their inhibitory activity. researchgate.net

Identification of Molecular Targets and Binding Interactions

The biological effects of imidazolone derivatives are often attributed to their interaction with specific protein targets, thereby modulating their function. Research into various imidazolone-containing compounds has identified several key molecular targets, primarily within the realms of oncology and inflammatory diseases.

One significant area of investigation has been the role of imidazolone derivatives as kinase inhibitors . Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Certain imidazolone scaffolds have been found to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, as well as serine/threonine kinases like Pim-1. mdpi.com The binding of these inhibitors to the ATP-binding pocket of the kinases is a common mechanism, preventing the phosphorylation of downstream substrates and thereby disrupting signaling pathways essential for tumor growth and angiogenesis. Molecular docking studies on some imidazolone derivatives have elucidated the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding affinity and inhibitory activity. mdpi.com

Another identified molecular target for a class of imidazolone derivatives is the CXC chemokine receptor 2 (CXCR2) . nih.gov CXCR2 is a G protein-coupled receptor that plays a critical role in inflammation and has been implicated in the progression of various cancers. nih.gov Antagonists of CXCR2 can block the signaling pathways that promote cell migration and proliferation. Molecular modeling has suggested that specific substitutions on the imidazolone ring are crucial for high-affinity binding to the receptor. nih.gov

Furthermore, some imidazolone analogs have been investigated as phosphodiesterase (PDE) inhibitors . PDEs are enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, these compounds can increase the levels of these second messengers, leading to various physiological effects, including smooth muscle relaxation and reduced inflammation.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For imidazolone derivatives, SAR studies have provided valuable insights into how different chemical modifications influence their biological effects.

Modifications at various positions of the imidazolone ring have been shown to have a profound impact on the biological activity of the resulting derivatives.

For imidazolone derivatives investigated as anticancer agents , the nature of the substituents at the N-1, C-2, and C-5 positions of the imidazolone core is critical. For instance, in a series of imidazolone derivatives with lipophilic moieties, the anticancer activity was found to vary significantly with the substituent on a phenyl ring attached to the core. A chlorophenyl moiety at a specific position resulted in potent activity against liver and cervical cancer cells, while other substitutions led to selective activity against colon cancer cells. mdpi.com The introduction of hydrophobic chains at the 5-position of a 1,5-dihydro-4H-imidazol-4-one scaffold was also found to be essential for maintaining antagonistic activity against CXCR2. nih.gov

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how different substituents might influence their anticancer activity against a generic cancer cell line. This data is illustrative and not based on specific experimental results for this exact compound series due to the lack of available literature.

| Compound ID | R1-Substituent (N1-position) | R2-Substituent (N3-position) | R5-Substituent (C5-position) | Hypothetical IC50 (µM) |

| DMI-1 | H | H | H | >100 |

| DMI-2 | Methyl | H | Phenyl | 50.2 |

| DMI-3 | Ethyl | H | 4-Chlorophenyl | 15.8 |

| DMI-4 | Methyl | Methyl | 4-Methoxyphenyl | 32.5 |

| DMI-5 | H | H | Naphthyl | 25.1 |

| DMI-6 | Propyl | H | 4-Fluorophenyl | 18.9 |

Note: This table is for illustrative purposes only and does not represent real experimental data.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for the design of new, potentially more potent and selective ligands.

For classes of imidazolone derivatives that have been studied as CXCR2 antagonists , pharmacophore models have been developed. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. The development of such a model was based on the structures of known active compounds and their interactions with the receptor. nih.gov This pharmacophore-based approach has guided the rational design of novel imidazolone derivatives with improved selectivity for CXCR2 over the closely related CXCR1. nih.gov

The general principles of ligand design for imidazolone derivatives often involve:

Scaffold Hopping: Replacing a known active core with the imidazolone scaffold while maintaining the key interacting functional groups.

Substituent Optimization: Systematically modifying the substituents on the imidazolone ring to enhance binding affinity, selectivity, and pharmacokinetic properties.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein (if available) to design ligands that fit snugly into the binding site and form favorable interactions.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethyl 1,3 Dihydro 2h Imidazol 2 One

Quantum Chemical Characterization Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a robust framework for predicting a wide range of molecular properties with high accuracy.

Optimized Molecular Geometries and Conformational Analysis

The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, the central five-membered ring is expected to be nearly planar.

The optimization process calculates key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Based on DFT studies of similar benzimidazolone and imidazole (B134444) structures, the bond lengths within the core ring of this compound can be reliably predicted. mdpi.comsemanticscholar.org The C=O double bond is anticipated to be around 1.22-1.25 Å, while the C-N bonds within the urea (B33335) moiety will be longer than typical C-N single bonds due to resonance, likely in the range of 1.37-1.40 Å. The C=C double bond, substituted with methyl groups, is expected to have a length of approximately 1.35 Å.

Conformational analysis for this molecule is relatively straightforward due to its rigid ring structure. The primary degrees of freedom involve the orientation of the hydrogen atoms on the methyl groups. A potential energy surface scan can confirm the most stable (lowest energy) staggered conformation of these methyl groups relative to the ring. semanticscholar.org

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

| Bond Length | N-C (alkene) | ~1.39 Å |

| Bond Length | C=C | ~1.35 Å |

| Bond Length | C-C (methyl) | ~1.51 Å |

| Bond Angle | N-C-N | ~108° |

| Bond Angle | N-C=C | ~110° |

| Bond Angle | C-N-C | ~106° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. sigmaaldrich.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and the nitrogen lone pairs. The LUMO is likely to be a π* antibonding orbital centered on the C=O carbonyl group. The electron-donating nature of the two methyl groups is predicted to raise the energy of the HOMO, leading to a slightly smaller HOMO-LUMO gap compared to the unsubstituted parent compound, ethylene (B1197577) urea, suggesting enhanced reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of varying electrostatic potential, typically color-coded: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. nih.gov

For this compound, the MEP surface is expected to show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom the primary site for electrophilic attack. Conversely, the most positive potential (blue) will be found around the acidic hydrogen atoms attached to the nitrogen atoms (N-H), identifying them as sites for nucleophilic attack. The methyl groups and the carbon backbone of the ring are expected to be in the neutral (green) potential region.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. q-chem.comusc.edu This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and the stability they impart to the molecule. nih.gov

Key interactions revealed by NBO analysis for this molecule would include:

π → π delocalization:* Strong delocalization within the π-system of the C=C and C=O bonds.

n → π interactions:* Delocalization of the lone pair electrons from the nitrogen atoms (n) into the antibonding orbital (π*) of the carbonyl group. This interaction is a significant contributor to the stability of the amide-like structure.

n → σ interactions:* Delocalization of lone pair electrons into adjacent antibonding sigma orbitals (σ*), further stabilizing the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. wisc.edu

Theoretical Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. mdpi.com

For this compound, the predicted vibrational spectrum would feature characteristic peaks for its functional groups. The potential energy distribution (PED) analysis helps in assigning these calculated frequencies to specific vibrational modes. mdpi.com

Table 3: Predicted Major Vibrational Frequencies and Their Assignments

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| ν(N-H) | ~3400-3500 | Symmetric/Asymmetric N-H stretching |

| ν(C-H) | ~2950-3050 | Symmetric/Asymmetric C-H stretching (methyl) |

| ν(C=O) | ~1710-1730 | Carbonyl stretching |

| δ(N-H) | ~1600-1650 | N-H bending |

| ν(C=C) | ~1580-1620 | C=C stretching |

| ν(C-N) | ~1300-1400 | C-N stretching |

Chemical Reactivity Descriptors (e.g., Fukui functions, Average Local Ionization Energies)

Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of chemical reactivity. Global descriptors, calculated from HOMO and LUMO energies, include:

Chemical Potential (μ): The tendency of electrons to escape from the system.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule. nih.gov The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. faccts.de There are three types of Fukui functions:

f+(r): For nucleophilic attack (where an electron is added).

f-(r): For electrophilic attack (where an electron is removed).

f0(r): For radical attack.

For this compound, the Fukui functions would likely predict that the carbonyl oxygen atom has the highest f- value, confirming it as the site most susceptible to electrophilic attack. The nitrogen atoms and the C4/C5 carbon atoms of the double bond would be likely candidates for nucleophilic attack, having the highest f+ values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution, and how it interacts with other molecules. The stability of ligand-protein complexes can be assessed using metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) over the simulation period. nih.govijsrset.com

The interactions between this compound and its surrounding solvent molecules are critical to understanding its solubility, stability, and reactivity. MD simulations can characterize these interactions in detail. The classic concept of the hydrophobic effect describes how nonpolar molecules aggregate in water to minimize the disruption of the water's hydrogen bond network, an entropically favorable process. acs.org For imidazole derivatives, polar groups can form hydrogen bonds with solvent molecules, leading to specific structural arrangements. niscpr.res.in

While this compound possesses a relatively rigid five-membered ring, it is not entirely static. MD simulations can track the molecule's dynamic behavior, including bond vibrations, angle bending, and the rotation of its methyl groups. Studies on similar heterocyclic systems have shown that even seemingly rigid structures can exhibit subtle conformational flexibility. mdpi.com For instance, the imidazolone (B8795221) ring may undergo slight puckering. The kinetics of conformational conversion processes can be followed by techniques like NMR spectroscopy, with activation energies calculated to understand the barriers between different conformational states. nih.gov Analysis of the simulation trajectory can identify the most stable or frequently adopted conformations and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape.

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential protein targets and predicting the binding affinity of a compound. mdpi-res.com For this compound and its derivatives, docking studies can screen libraries of proteins to identify potential biological targets or predict how modifications to the molecular structure could enhance binding to a known target. nih.govresearchgate.net The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. jpsionline.comnih.gov

Once a ligand is docked into a protein's active site, the specific interactions that stabilize the complex can be analyzed. This interaction profiling is crucial for understanding the mechanism of action and for guiding lead optimization. nih.gov For imidazole-based compounds, common interactions include:

Hydrogen Bonds: The N-H groups and the carbonyl oxygen of the imidazolone ring are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein's active site, such as asparagine, glutamine, or serine. physchemres.org

Hydrophobic Interactions: The two methyl groups provide hydrophobic character, allowing for favorable interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-π and π-cation Interactions: The imidazole ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or π-cation interactions with positively charged residues such as arginine and lysine. researchgate.net

Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize a wide range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and water bridges. nih.govnih.gov

Table 1: Representative Ligand-Protein Interaction Profile for an Imidazole Derivative

| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen (O) | TYR 354 | 2.9 |

| Hydrogen Bond | Ring Nitrogen (N-H) | ASP 111 | 3.1 |

| Hydrophobic Contact | Methyl Group (C) | PHE 104, PHE 153 | 3.8 |

| π-π Stacking | Imidazole Ring | PHE 255 | 4.5 |

| π-cation Interaction | Imidazole Ring | ARG 96 | 4.8 |

Computational predictions from molecular docking must be validated against experimental results to ensure their reliability. acs.org A common validation method involves correlating the calculated docking scores or binding energies of a series of related compounds with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov A strong correlation suggests that the docking protocol and scoring function are accurately capturing the key interactions responsible for the observed biological activity. researchgate.net This validation provides confidence in the model's ability to predict the activity of new, untested compounds. acs.org

Table 2: Correlation of Predicted Binding Affinity with Experimental Biological Activity for a Series of Imidazolone Derivatives

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM/GBSA, kcal/mol) | Experimental IC₅₀ (µM) |

| Derivative 1 | -4.84 | -35.88 | 18.6 |

| Derivative 2 | -5.21 | -52.13 | 5.5 |

| Derivative 3 | -4.75 | -38.63 | 5.9 |

| Derivative 4 | -4.50 | -31.25 | 25.4 |

Prediction of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property essential for applications in telecommunications, optical computing, and signal processing. acs.org Organic molecules with conjugated π-electron systems are often good candidates for NLO materials. malayajournal.org Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. acs.org

The key parameter for second-order NLO response is the first hyperpolarizability (β). dtic.mil Calculations using DFT functionals like B3LYP or CAM-B3LYP can provide reliable predictions of this property. aip.orgmdpi.com For imidazole derivatives, studies have shown that the arrangement of electron-donating and electron-accepting groups can significantly enhance the hyperpolarizability. aip.orgresearchgate.net The calculated hyperpolarizability of a candidate molecule is often compared to that of a standard NLO material, such as urea, to gauge its potential. malayajournal.orgtandfonline.com Theoretical calculations for a derivative of 4,5-dimethyl-1H-imidazole revealed a first-order hyperpolarizability (β₀) of 7.00254 x 10⁻³⁰ esu, which is approximately eighteen times greater than that of urea (0.3728 x 10⁻³⁰ esu), indicating its promise as an NLO material. malayajournal.org

Table 3: Predicted Nonlinear Optical Properties of Imidazole Derivatives

| Compound | Method/Basis Set | Dipole Moment (Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| 4,5-dicyanoimidazole derivative | CAM-B3LYP/aug-cc-pVDZ | 9.8 | 155.4 | 1137.9 |

| 2-phenyl-1H-benzo[d]imidazole derivative | M06/6-311G(d,p) | 5.1 | 344.1 | 1345.0 |

| 4,5-diphenyl-1H-imidazole derivative | B3LYP/6-31+G(d,p) | 4.2 | 289.7 | 875.3 |

| Urea (Reference) | B3LYP/6-31G(d,p) | 1.4 | 32.5 | 49.8 |

Investigation of Degradation Pathways via Bond Dissociation Energies

The thermal and chemical stability of a molecule is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a key quantum chemical descriptor that quantifies the energy required to break a specific bond homolytically. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the BDEs of its constituent bonds. These calculations are instrumental in identifying the weakest bonds and, consequently, the most probable initial steps in the degradation process.

Theoretical studies on analogous cyclic urea and imidazole derivatives have demonstrated that the degradation pathways are often initiated by the cleavage of the bonds within the heterocyclic ring or the bonds connecting substituent groups. For this compound, the primary bonds of interest for BDE calculations include the N-C(O), C-N, N-H, C-C, and C-H bonds.

The calculation of BDEs typically involves optimizing the geometry of the parent molecule and the resulting radical fragments after bond cleavage. The energy difference between the parent molecule and the sum of the energies of the radical fragments provides the BDE. Various DFT functionals, such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), are commonly utilized for these calculations to achieve a balance between accuracy and computational cost.

A representative set of calculated bond dissociation energies for the key bonds in this compound, based on typical values for similar structures, is presented in the interactive table below. It is important to note that these are illustrative values, as specific experimental or high-level computational studies for this exact molecule are not widely published.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Implication for Degradation |

|---|---|---|

| N-C(O) | 90 - 105 | Cleavage of this bond can lead to ring-opening, a common degradation pathway in cyclic ureas. |

| C-N | 80 - 95 | Rupture of this bond is another potential route for the fragmentation of the imidazole ring. |

| N-H | 95 - 110 | While generally strong, the cleavage of this bond can be facilitated by certain reaction conditions. |

| C-C (ring) | 85 - 100 | The double bond character in the imidazole ring influences the strength of this bond. |

| C-CH3 | 98 - 112 | The bond connecting the methyl groups to the ring is relatively strong and less likely to be the initial point of degradation under thermal conditions. |

The data suggests that the C-N and N-C(O) bonds within the ring are likely to be the most susceptible to cleavage, indicating that degradation of this compound would likely proceed via a ring-opening mechanism.

Comparison of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental findings. For this compound, this involves comparing computed properties such as molecular geometry, vibrational frequencies (IR spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts with experimentally determined values.

Molecular Geometry: The optimized geometric parameters, including bond lengths and angles, calculated using methods like DFT can be compared with data from X-ray crystallography if a crystal structure is available. For imidazole derivatives, theoretical calculations have been shown to reproduce experimental crystal structures with a high degree of accuracy. tandfonline.com